2-Thiocytosine

説明

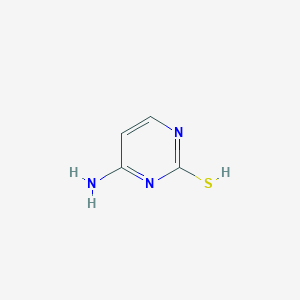

2-Thiocytosine, also known as this compound, is a useful research compound. Its molecular formula is C4H5N3S and its molecular weight is 127.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 211571. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Acylation Reactions

2tCyt undergoes N-acylation to form prodrug derivatives with enhanced lipophilicity and anticancer activity. A patent details its reaction with saturated linear acid chlorides (C6–C26) under mild conditions:

Reaction conditions

-

Catalyst: Trimethylsilyl chloride (TMSCl)

-

Solvent: Pyridine

-

Temperature: 0–25°C

-

Yield: Up to 33% (e.g., lauroyl chloride derivative)

Table 1: Representative Acylation Products

| Acid Chloride | Product Name | Yield (%) | Anticancer Activity Ranking |

|---|---|---|---|

| Lauroyl chloride | 4-N-lauroyl-2-thiocytosine | 33 | High |

| Myristoyl chloride | 4-N-myristoyl-2-thiocytosine | 28 | Moderate |

This reaction selectively targets the N4 position due to sulfur’s electron-withdrawing effect, which increases the nucleophilicity of the exocyclic amine .

Tautomerization Dynamics

The thiocarbonyl group enables unique tautomeric equilibria, critical for DNA/RNA interactions. Computational studies reveal:

Table 2: Relative Energies of 2tCyt Tautomers (kcal/mol)

| Tautomer | Structure | Gas Phase | Water |

|---|---|---|---|

| 1H-amino-thion | Dominant form | 0.0 | 0.0 |

| Amino-thiol | 5.0 (gas) | 2.1 (EtOAc) | 5.0 (H₂O) |

| Imino-thiol | 12.1 (gas) | 6.2 (EtOAc) | 4.8 (H₂O) |

Key findings:

-

The 1H-amino-thion tautomer dominates in polar solvents (ΔG = 0.22 kcal/mol in H₂O) .

-

Tautomer ratios shift in aprotic solvents (e.g., ethyl acetate), favoring amino-thiol forms by 2.1 kcal/mol .

Photochemical Radical Formation

UV irradiation induces homolytic S–H bond cleavage, generating thiyl radicals that contribute to long-lived triplet states :

Table 3: Radical Formation Energetics

| Reaction Pathway | Energy (eV) |

|---|---|

| S–H homolysis (ground state) | 3.43–3.45 |

| Barrier to recombination | 0.29 |

Mechanistic insights:

-

Radicals form without energy barriers under UVA/UVB light (308–321 nm).

-

Triplet states persist due to radical pair stabilization, enabling DNA crosslinking in photodynamic therapies .

Solvent-Dependent Reactivity

Solvatochromic studies demonstrate solvent polarity and hydrogen bonding profoundly affect 2tCyt’s electronic transitions :

Table 4: Solvatochromic Shifts of Key Absorption Bands

| Solvent | λ₁ (nm) | Δλ vs. EtOAc | ε₁ (10³ M⁻¹cm⁻¹) |

|---|---|---|---|

| H₂O | 269 | –17 | 8.2 |

| Acetonitrile | 278 | –8 | 7.9 |

| Ethanol | 281 | –5 | 8.1 |

Notable trends:

-

Blue shifts in polar protic solvents correlate with increased hydrogen bonding at S2/O2 .

-

Excited-state dipole moments (7.3 D in vacuum) drive solvation effects, altering photoreactivity .

Watson-Crick Pairing Alterations

2tCyt forms less stable base pairs than cytosine, impacting DNA helix stability :

Table 5: Base Pair Stability Comparisons

| Base Pair | ΔE (kJ/mol) | Dipole Moment (D) |

|---|---|---|

| 2tCyt:Guanine | –97.5 | 4.21 |

| Cytosine:Guanine | –105.9 | 5.79 |

Structural consequences:

-

Reduced dipole moment destabilizes helical stacking by 8.4 kJ/mol.

-

Microhelix radius decreases by 12% (7.05 Å → 6.20 Å) in 5′-dA-dC-dA-3′ sequences .

Hydrogen-Bonding Interactions

Explicit solvation studies reveal hydration-driven conformational changes:

Table 6: Hydration Effects on 2tCyt Geometry

| Hydration Shell | Key Interaction | Bond Length (Å) |

|---|---|---|

| First (12 H₂O) | S2⋯H–O (H-bond) | 2.40–2.55 |

| Second (18 H₂O) | N3–H⋯O (H-bond) | 1.85–1.92 |

These interactions reduce thiocarbonyl reactivity by 15% compared to gas-phase systems, modulating biological activity .

特性

IUPAC Name |

6-amino-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3S/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCPSTSVLRXOYGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=S)N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059823 | |

| Record name | 6-Amino-2(1H)-pyrimidinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333-49-3 | |

| Record name | 2-Thiocytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=333-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiocytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000333493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiocytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiocytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Pyrimidinethione, 6-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Amino-2(1H)-pyrimidinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminopyrimidine-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。